molecular formula C17H14N2O3S2 B3083940 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1142206-87-8

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3083940
CAS No.: 1142206-87-8
M. Wt: 358.4 g/mol
InChI Key: QJYADVFUVMKMOE-UHFFFAOYSA-N
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Description

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: This step involves the coupling of the thiazole intermediate with 4-phenoxyphenyl acetic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base.

    Final Assembly: The final compound is obtained by the reaction of the intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially leading to alcohol derivatives.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and sulfonating agents (SO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Phenoxyphenyl Derivatives: Compounds such as fenoxaprop and diclofop.

Uniqueness

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of the thiazole and phenoxyphenyl moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-15(10-14-16(21)19-17(23)24-14)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,20)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYADVFUVMKMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 6
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-phenoxyphenyl)acetamide

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